molecular formula C17H17BrO B8462835 4-Bromo-5,6,7,8-tetrahydro-1-benzyloxynaphthalene

4-Bromo-5,6,7,8-tetrahydro-1-benzyloxynaphthalene

Cat. No.: B8462835
M. Wt: 317.2 g/mol
InChI Key: BDOZSLZFRCKANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5,6,7,8-tetrahydro-1-benzyloxynaphthalene is a useful research compound. Its molecular formula is C17H17BrO and its molecular weight is 317.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17BrO

Molecular Weight

317.2 g/mol

IUPAC Name

5-bromo-8-phenylmethoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C17H17BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2

InChI Key

BDOZSLZFRCKANW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)OCC3=CC=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above oil was dissolved in 100 mL acetonitrile, and treated with 3.57 mL (30 mmol) benzyl bromide and 5.53 g (40 mmol) potassium carbonate, then refluxed 14 hours. Thin layer chromatography (TLC) showed a major spot at Rf=0.3 in 10% methylene chloride/hexane (with benzyl bromide at Rf=0.4). The reaction was cooled, poured into dilute aqueous hydrochloric acid/ethyl acetate, and the organic layer separated, washed with water and brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using methylene chloride/hexane as eluant to afford 4.0 g (63%) of an oil. 1H-NMR (δ, CDCl3): 1.77 (m, 4H), 2.75 (m, 4H), 5.045 (s, 2H), 6.62 (d, J=9, 1H), 7.3-7.5 (m, 6H); 13C-NMR (δ, CDCl3): 22.2, 22.9, 24.0, 30.7, 69.9, 109.8, 116.7, 127.1, 127.9, 128.6, 129.1, 129.3, 137.2, 137.5, 155.6.
Quantity
3.57 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylene chloride hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
63%

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